molecular formula C16H18N2O2 B4281886 N-(3-ethylphenyl)-N'-(4-methoxyphenyl)urea

N-(3-ethylphenyl)-N'-(4-methoxyphenyl)urea

Cat. No. B4281886
M. Wt: 270.33 g/mol
InChI Key: QUEHPIGQVGNWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-N'-(4-methoxyphenyl)urea, also known as EPMU, is a chemical compound that belongs to the class of phenylurea derivatives. It has been widely studied for its potential applications in various fields of science, including medicinal chemistry, agriculture, and materials science.

Mechanism of Action

The exact mechanism of action of N-(3-ethylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are essential for cell growth and proliferation. In cancer cells, N-(3-ethylphenyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of various enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In weed species, N-(3-ethylphenyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of various enzymes involved in photosynthesis and respiration, leading to plant death.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-N'-(4-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In weed species, it has been shown to inhibit photosynthesis and respiration, leading to plant death. In materials science, it has been shown to serve as a building block for the synthesis of various organic materials, including polymers and liquid crystals.

Advantages and Limitations for Lab Experiments

N-(3-ethylphenyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its ease of synthesis, high purity, and stability under various conditions. However, it also has some limitations, including its potential toxicity and limited solubility in some solvents.

Future Directions

There are several future directions for the study of N-(3-ethylphenyl)-N'-(4-methoxyphenyl)urea. In medicinal chemistry, further studies are needed to investigate its potential as an antitumor agent, including its mechanism of action and its efficacy in animal models. In agriculture, further studies are needed to investigate its potential as a herbicide, including its selectivity and environmental impact. In materials science, further studies are needed to investigate its potential as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Overall, N-(3-ethylphenyl)-N'-(4-methoxyphenyl)urea has significant potential for various applications in science and technology, and further research is needed to fully understand its properties and potential.

Scientific Research Applications

N-(3-ethylphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated for its potential as an antitumor agent, as it has been shown to inhibit the growth of various cancer cell lines. In agriculture, it has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of various weed species. In materials science, it has been investigated for its potential as a building block for the synthesis of various organic materials, including polymers and liquid crystals.

properties

IUPAC Name

1-(3-ethylphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-12-5-4-6-14(11-12)18-16(19)17-13-7-9-15(20-2)10-8-13/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEHPIGQVGNWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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